4-(Allyloxy)benzohydrazide 4-(Allyloxy)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 90480-14-1
VCID: VC2017813
InChI: InChI=1S/C10H12N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13)
SMILES: C=CCOC1=CC=C(C=C1)C(=O)NN
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

4-(Allyloxy)benzohydrazide

CAS No.: 90480-14-1

Cat. No.: VC2017813

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

4-(Allyloxy)benzohydrazide - 90480-14-1

Specification

CAS No. 90480-14-1
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 4-prop-2-enoxybenzohydrazide
Standard InChI InChI=1S/C10H12N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13)
Standard InChI Key OEWQNCITKNGNRN-UHFFFAOYSA-N
SMILES C=CCOC1=CC=C(C=C1)C(=O)NN
Canonical SMILES C=CCOC1=CC=C(C=C1)C(=O)NN

Introduction

Synthesis and Crystallization

The synthesis of 4-(Allyloxy)benzohydrazide follows a well-established two-step procedure as documented in multiple studies. The detailed synthesis process involves:

  • First step: A mixture of ethyl-4-hydroxybenzoate (8.3 g, 50 mmol) and allyl bromide (6.0 g, 50 mmol) is refluxed in acetone (100 ml) for 20 hours over anhydrous potassium carbonate (13.8 g, 100 mmol). After this period, the filtrate is collected and the solvent is removed in vacuo .

  • Second step: The resulting colorless oily mass is treated with hydrazine hydrate (5.0 g, 100 mmol) and refluxed for 10 hours in ethanol (40 ml). The reaction mixture is then left overnight, allowing colorless crystals suitable for X-ray characterization to form. These crystals are subsequently filtered and washed with ethanol .

This synthesis method produces a yield of 7.0 g (73%) with a melting point of 355-356 K . The relatively high yield indicates an efficient synthetic route, making this compound readily accessible for further studies and applications.

Spectroscopic Analysis

Spectroscopic data provides crucial insights into the structural characteristics of 4-(Allyloxy)benzohydrazide. The available spectroscopic data includes:

FT-IR Spectroscopy

FT-IR spectroscopy (KBr) reveals several characteristic absorption bands (cm⁻¹) :

  • 1650: ν (C=O ester)

  • 1621, 1575: ν (C=C)

  • 3328, 3280, 3183: ν (NH-NH₂)

These vibrational frequencies confirm the presence of the key functional groups in the compound, particularly the carbonyl group and the NH-NH₂ moiety that defines hydrazides.

¹H NMR Spectroscopy

¹H NMR spectroscopy (CDCl₃, 400 MHz) provides the following chemical shifts (δ) :

  • 7.72 (d, 2H, C-2,6, J = 8.8 Hz)

  • 6.94 (d, 2H, C-3,5, J = 8.8 Hz)

  • 7.65 (s, NH)

  • 4.13 (s, 2H, NH₂)

  • 5.42 (dq, Ha, J = 16 Hz, 1.6 Hz)

  • 5.32 (dq, Hb, J = 10.4 Hz, 1.2 Hz)

  • 6.05 (m, Hc)

  • 4.58 (dt, 2H, CH₂O, J = 5.2 Hz, 1.2 Hz)

The NMR data confirms the structural arrangement of the molecule, providing evidence for the aromatic ring protons, the NH and NH₂ groups of the hydrazide moiety, and the distinctive signals from the allyloxy group.

Crystal Structure

The crystal structure of 4-(Allyloxy)benzohydrazide has been thoroughly characterized through X-ray diffraction studies, revealing important details about its molecular geometry and packing arrangement.

Crystal Data

Table 1: Crystal data and structure refinement for 4-(Allyloxy)benzohydrazide

ParameterValue
Chemical formulaC₁₀H₁₂N₂O₂
Molecular weight192.22
Crystal systemMonoclinic
Space groupP2₁
Temperature (K)263
a, b, c (Å)5.967(4), 4.092(3), 20.358(14)
β (°)93.080(18)
Volume (ų)496.3(6)
Z2
Radiation typeMo Kα
μ (mm⁻¹)0.09
Crystal size (mm)0.47 × 0.21 × 0.06

Molecular Geometry

The X-ray diffraction analysis reveals that the non-hydrogen atoms of 4-(Allyloxy)benzohydrazide are approximately coplanar, with two notable exceptions. The terminal allyl carbon atom deviates from the mean plane by 0.67(2) Å, while the terminal hydrazide nitrogen atom is displaced by 0.20(2) Å . This slight deviation from planarity at the molecule's extremities is significant for understanding its three-dimensional structure and potential interactions.

Table 2: Selected bond lengths (Å) for 4-(Allyloxy)benzohydrazide

BondLength (Å)
O1—C11.234(6)
O2—C51.380(6)
O2—C81.442(7)
N1—N21.432(5)
N2—C11.352(6)
C1—C21.493(6)
C8—C91.488(8)
C9—C101.297(9)

Table 3: Selected bond angles (°) for 4-(Allyloxy)benzohydrazide

AngleValue (°)
C5—O2—C8116.8(4)
C1—N2—N1121.0(4)
O1—C1—N2122.1(4)
O1—C1—C2121.8(4)
N2—C1—C2116.1(4)
C6—C5—O2124.3(5)

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding Network

In the crystal, the molecules are connected through a network of hydrogen bonds. Specifically, N-H···O and N-H···N hydrogen bonds involving the carbohydrazide moieties of symmetry-related molecules form a two-dimensional network that propagates in the (001) plane . This hydrogen bonding arrangement is critical for crystal stability and may influence the compound's physical properties.

Atomic Displacement Parameters

Table 4: Atomic displacement parameters (Ų) for 4-(Allyloxy)benzohydrazide

AtomU₁₁U₂₂U₃₃U₁₂U₁₃U₂₃
O10.0359(16)0.058(2)0.0565(18)0.0103(18)0.0023(12)-0.0034(17)
O20.064(2)0.064(3)0.0447(18)-0.003(2)0.0052(14)-0.0052(17)
N10.033(2)0.045(3)0.048(2)0.0006(19)0.0049(14)-0.0047(19)
N20.0352(19)0.048(3)0.0436(19)0.007(2)0.0032(14)-0.0050(17)
C10.034(2)0.035(2)0.046(2)-0.004(2)0.0044(16)0.0039(19)
C20.032(2)0.031(3)0.048(2)-0.0047(19)0.0051(15)0.0019(18)
C30.041(2)0.047(3)0.052(3)0.001(2)-0.0016(18)0.002(2)

These displacement parameters provide information about the thermal motion of atoms within the crystal structure, offering insights into the relative rigidity or flexibility of different parts of the molecule.

Structural Relationships and Torsion Angles

The three-dimensional arrangement of 4-(Allyloxy)benzohydrazide is further elucidated by examining selected torsion angles that define the conformation of the molecule.

Table 5: Selected torsion angles (°) for 4-(Allyloxy)benzohydrazide

Torsion AngleValue (°)
N1—N2—C1—O17.3(8)
N1—N2—C1—C2-171.9(4)
O1—C1—C2—C3-0.8(7)
N2—C1—C2—C3178.5(5)
O1—C1—C2—C7-179.7(5)
N2—C1—C2—C7-0.5(7)
C8—O2—C5—C6-1.7(8)
C8—O2—C5—C4180.0(5)

These torsion angles reveal that while the core of the molecule maintains approximate planarity, certain groups, particularly at the terminal positions, adopt specific conformations that deviate from the main molecular plane.

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